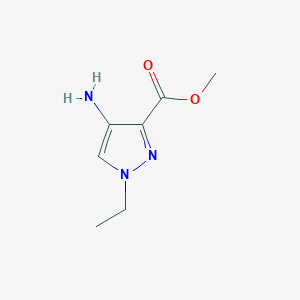

methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-1-ethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-10-4-5(8)6(9-10)7(11)12-2/h4H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBUTXWFQJYQYIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588684 | |

| Record name | Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923283-58-3 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4-amino-1-ethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923283-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is limited. This guide provides available information and extrapolates potential properties and synthesis methods based on closely related compounds. All extrapolated data should be confirmed through experimental validation.

Chemical Identity and Properties

Table 1: Estimated Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₇H₁₁N₃O₂ | Calculated |

| Molecular Weight | 169.18 g/mol | Calculated |

| Appearance | Likely a solid | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

Note: The data in this table, apart from the molecular formula and weight, are estimations and require experimental verification.

Proposed Synthesis

A specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for analogous pyrazole carboxylates. This proposed two-step synthesis involves the creation of the carboxylic acid precursor followed by esterification.

Synthesis of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid (Intermediate)

The synthesis of the carboxylic acid intermediate is a crucial first step. While a direct protocol for this specific acid was not found, methods for similar pyrazole syntheses often involve the cyclization of a hydrazine with a suitably functionalized three-carbon component.

Esterification to this compound

Once the carboxylic acid is obtained, a standard esterification procedure can be employed. A general and effective method for the esterification of carboxylic acids, including those with sensitive functional groups, is the use of titanium tetrachloride (TiCl₄) as a catalyst.

Proposed Experimental Protocol: Titanium Tetrachloride-Assisted Esterification

This protocol is adapted from a general method for the direct esterification of carboxylic acids.

Materials:

-

4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid

-

Anhydrous methanol

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid in anhydrous dichloromethane.

-

With vigorous stirring, add 3 equivalents of titanium tetrachloride to the solution.

-

Stir the mixture for 20 minutes at room temperature.

-

Add 3 equivalents of anhydrous methanol to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

dot

References

Elucidation of the Molecular Structure: A Technical Guide to Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this paper presents a detailed, predictive analysis based on established principles of organic chemistry and spectroscopic data from closely related analogs, primarily its ethyl ester counterpart, ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate.

Predicted Molecular Structure and Properties

The chemical structure of this compound is characterized by a 1,4-disubstituted pyrazole ring core. Key functionalities include a methyl carboxylate group at the C3 position, an amino group at the C4 position, and an ethyl group attached to the N1 nitrogen.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₁₃N₃O₂ |

| Molecular Weight | 183.21 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

Note: These properties are computationally predicted and may vary from experimental values.

Proposed Synthesis Protocol

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of 4-aminopyrazole-3-carboxylates. A common strategy involves the cyclization of a functionalized acyclic precursor.

Experimental Protocol: Synthesis of this compound

-

Step 1: Synthesis of Methyl 2-cyano-3-ethoxyacrylate. To a stirred solution of methyl cyanoacetate (1 eq.) and triethyl orthoformate (1.2 eq.), a catalytic amount of acetic anhydride is added. The mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TTC). Upon completion, the excess reagents are removed under reduced pressure to yield the crude product.

-

Step 2: Synthesis of this compound. The crude methyl 2-cyano-3-ethoxyacrylate (1 eq.) is dissolved in ethanol. To this solution, ethylhydrazine (1.1 eq.) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 8-12 hours. After cooling to room temperature, the solvent is evaporated in vacuo. The resulting residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the title compound.

Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data for this compound, which are essential for its structural confirmation. These predictions are based on the analysis of its ethyl ester analog and general principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methyl ester, the amino group, and the pyrazole ring proton.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.35 | Triplet | 3H | -CH₂CH₃ |

| ~3.80 | Singlet | 3H | -COOCH₃ |

| ~4.05 | Quartet | 2H | -CH₂ CH₃ |

| ~4.50 | Broad Singlet | 2H | -NH₂ |

| ~7.60 | Singlet | 1H | Pyrazole C5-H |

The chemical shifts are referenced to TMS (δ = 0 ppm) and are predicted for a CDCl₃ solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~15.0 | -CH₂C H₃ |

| ~45.0 | -C H₂CH₃ |

| ~51.0 | -COOC H₃ |

| ~95.0 | Pyrazole C 4 |

| ~135.0 | Pyrazole C 5 |

| ~140.0 | Pyrazole C 3 |

| ~165.0 | -C =O |

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Broad | N-H stretching (amino group) |

| 3120 | Weak | C-H stretching (aromatic) |

| 2980-2850 | Medium | C-H stretching (aliphatic) |

| 1710 | Strong | C=O stretching (ester) |

| 1620 | Medium | N-H bending (amino group) |

| 1580 | Medium | C=N stretching (pyrazole ring) |

| 1250 | Strong | C-O stretching (ester) |

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 183 | [M]⁺ (Molecular ion) |

| 168 | [M - CH₃]⁺ |

| 154 | [M - C₂H₅]⁺ |

| 126 | [M - COOCH₃]⁺ |

Workflow and Pathway Diagrams

To visually represent the process of structure elucidation and the relationships between different experimental stages, the following diagrams are provided.

Conclusion

The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive, albeit predictive, framework for the characterization of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a detailed and coherent picture of its synthesis and structural properties has been constructed. The presented protocols and data tables serve as a valuable resource for researchers working on the synthesis and characterization of related pyrazole derivatives. Future experimental validation is anticipated to confirm and refine the predictions outlined in this document.

An In-depth Technical Guide to 4-Amino-1-alkyl-1H-pyrazole-3-carboxylate Esters

Disclaimer: This technical guide focuses on ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate (CAS Number: 1002651-84-4) due to the limited availability of specific technical data for "methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate" in the public domain. The provided data for the ethyl ester is expected to be representative for researchers and scientists in the field of drug development.

This document provides a comprehensive overview of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The guide covers its physicochemical properties, a representative synthetic protocol for related structures, and its relevance in targeting key signaling pathways in cancer.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate.[1]

| Property | Value | Source |

| CAS Number | 1002651-84-4 | PubChem[1] |

| Molecular Formula | C₈H₁₃N₃O₂ | PubChem[1] |

| Molecular Weight | 183.21 g/mol | PubChem[1] |

| IUPAC Name | ethyl 4-amino-1-ethylpyrazole-3-carboxylate | PubChem[1] |

| Monoisotopic Mass | 183.100776666 Da | PubChem[1] |

| XLogP3 | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 183.100776666 | PubChem[1] |

| Topological Polar Surface Area | 70.1 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

| Complexity | 186 | PubChem[1] |

Experimental Protocols

Representative Synthesis of 4-Aminopyrazole Derivatives

This protocol outlines a general two-step synthesis for 1,3-diaryl-4-aminopyrazole-5-carbonitriles, which can be adapted for the synthesis of other 4-aminopyrazole derivatives.

Step 1: Synthesis of Hydrazones

-

Preparation of the diazonium salt: Dissolve the desired aniline derivative in a solution of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 15-30 minutes.

-

Coupling reaction: Prepare a solution of an enaminonitrile (e.g., 2-aryl-3-aminocrylonitrile) in a suitable solvent like ethanol or pyridine, and cool it to 0-5 °C. Add the freshly prepared diazonium salt solution dropwise to the enaminonitrile solution with vigorous stirring.

-

Isolation: After the addition is complete, continue stirring at low temperature for 1-2 hours. The resulting hydrazone often precipitates from the solution. Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum.

Step 2: Thorpe-Ziegler Cyclization to 4-Aminopyrazole

-

Reaction setup: Suspend the synthesized hydrazone in a solvent such as ethanol or dimethylformamide.

-

Base-catalyzed cyclization: Add a base, for example, sodium ethoxide or potassium carbonate, to the suspension.

-

Heating: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Workup and purification: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and neutralize with a suitable acid (e.g., acetic acid). The precipitated solid is the crude 4-aminopyrazole derivative.

-

Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Biological Context and Signaling Pathways

Aminopyrazole derivatives are a significant class of compounds in medicinal chemistry, known for their potential as kinase inhibitors.[3][4] Several compounds with a 4-aminopyrazole scaffold have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs) and Fms-like tyrosine kinase 3 (FLT3).[4] Mutations in the FLT3 gene are one of the most common genetic alterations in Acute Myeloid Leukemia (AML), leading to constitutive activation of its signaling pathway and promoting abnormal cell proliferation.[5][6]

FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

The diagram below illustrates the constitutively active FLT3 signaling pathway in AML, a key target for 4-aminopyrazole-based inhibitors. In mutated FLT3, ligand-independent dimerization leads to autophosphorylation and subsequent activation of downstream pro-survival and proliferative pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[7][8]

References

- 1. ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate | C8H13N3O2 | CID 4715110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 6. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Core Compound Properties

This compound is a heterocyclic organic compound featuring a pyrazole core, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The structural formula for this compound is C₇H₁₁N₃O₂.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃O₂ | Calculated |

| Molecular Weight | 169.18 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | - |

| Canonical SMILES | CCNC1=C(C(=NN1)C(=O)OC)N | - |

| Physical State | Solid (predicted) | [5] |

Synthesis and Experimental Protocols

General Synthesis Workflow

The logical flow for the synthesis of the target compound typically involves the cyclocondensation of a hydrazine derivative with a suitably functionalized three-carbon precursor.

Caption: General synthetic workflow for pyrazole ester synthesis.

Experimental Protocol: Synthesis of a Substituted Pyrazole Ester

This protocol is a representative example for the synthesis of a pyrazole carboxylate and can be adapted for the synthesis of this compound by using the appropriate starting materials, namely a suitable β-ketoester and ethylhydrazine.

Materials:

-

β-ketoester (e.g., methyl acetoacetate)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Ethylhydrazine

-

Anhydrous ethanol

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Formation of the Enaminone Intermediate: A solution of the β-ketoester (1.0 equivalent) and DMF-DMA (1.2 equivalents) in a suitable solvent like toluene is heated at reflux for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude enaminone.

-

Cyclocondensation: The crude enaminone is dissolved in anhydrous ethanol. To this solution, ethylhydrazine (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is then heated to reflux and maintained for 4-8 hours.

-

Work-up and Purification: After cooling to room temperature, the solvent is evaporated in vacuo. The residue is then taken up in ethyl acetate and washed sequentially with 1M HCl, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure this compound.[9]

Biological Activity and Signaling Pathways

The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.[10] Derivatives of pyrazole have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[5]

Kinase Inhibition

A significant area of interest for pyrazole derivatives is their activity as kinase inhibitors.[11] Many 1H-pyrazole-3-carboxamide derivatives have been synthesized and shown to be potent inhibitors of various kinases, including Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).[6][7] These kinases are crucial regulators of cell cycle progression and are often dysregulated in cancer.

The inhibition of these kinases by pyrazole-based compounds can lead to the suppression of cancer cell proliferation and the induction of apoptosis. For instance, some derivatives have shown potent inhibitory activities against FLT3 with IC₅₀ values in the nanomolar range and have demonstrated significant anti-proliferative effects against acute myeloid leukemia (AML) cell lines.[7]

Potential Signaling Pathway

Given the known activity of structurally similar pyrazole derivatives, it is plausible that this compound could also function as a kinase inhibitor. A simplified, representative signaling pathway that could be targeted is the CDK-mediated cell cycle regulation.

Caption: Potential inhibition of the CDK4/6 pathway.

This diagram illustrates how a pyrazole-based inhibitor could block the activity of CDK4/6, preventing the phosphorylation of the retinoblastoma protein (pRB). This, in turn, would prevent the release of the E2F transcription factor, thereby halting the cell cycle before S-phase entry and inhibiting cell proliferation. This mechanism of action is a key strategy in the development of novel anticancer therapeutics.

References

- 1. epubl.ktu.edu [epubl.ktu.edu]

- 2. researchgate.net [researchgate.net]

- 3. soc.chim.it [soc.chim.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]

- 9. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]

- 10. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. While the user query specified the methyl ester, the available scientific literature predominantly focuses on the corresponding ethyl ester, ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate. Therefore, this guide will concentrate on the ethyl ester, which is recognized by the IUPAC name ethyl 4-amino-1-ethylpyrazole-3-carboxylate . This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications, most notably as a precursor to novel inhibitors of Hypoxia-Inducible Factor (HIF)-1.

Chemical Properties and Data

The fundamental chemical and physical properties of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate are summarized below. Spectral data, while not directly available for this specific isomer, can be inferred from closely related pyrazole derivatives.

| Property | Value | Reference |

| IUPAC Name | ethyl 4-amino-1-ethylpyrazole-3-carboxylate | [1] |

| Molecular Formula | C₈H₁₃N₃O₂ | [1] |

| Molecular Weight | 183.21 g/mol | [1] |

| CAS Number | 1002651-84-4 | [1] |

| Canonical SMILES | CCNC1=C(C(=NN1)N)C(=O)OCC | |

| InChI Key | Not readily available | |

| Appearance | Expected to be a solid powder | |

| ¹H NMR (Expected) | Signals corresponding to two ethyl groups, an amine group, and a pyrazole ring proton. | [2][3] |

| ¹³C NMR (Expected) | Resonances for pyrazole ring carbons, ester carbonyl, and ethyl group carbons. | |

| IR Spectroscopy (Expected) | Characteristic peaks for N-H (amine), C=O (ester), and C-N bonds. | [2][3] |

| Mass Spec (Expected) | Molecular ion peak [M]+ at m/z 183.10. | [1] |

Synthesis

The synthesis of aminopyrazole esters typically involves the condensation of a hydrazine derivative with a functionalized three-carbon precursor, such as a β-keto nitrile or an ethoxymethylidene derivative.

General Synthetic Scheme

A common route to this class of compounds starts with the reaction of ethyl cyanoacetate and triethyl orthoformate to form an ethoxymethylene intermediate. This intermediate is then reacted with ethylhydrazine to yield the target pyrazole via cyclization.

Experimental Protocol: Synthesis of a Related Compound (Ethyl 5-amino-1H-pyrazole-4-carboxylate)

The following is a detailed protocol for the synthesis of a closely related isomer, which illustrates the general principles applicable to the synthesis of the title compound.

Procedure:

-

To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol) in ethanol (50 mL), add hydrazine hydrate (1.8 mL, 29.5 mmol) dropwise at room temperature.[4]

-

Stir the mixture for 10 minutes at room temperature, then heat to reflux and maintain overnight.[4]

-

After the reaction is complete, remove the solvent in vacuo.[4]

-

Extract the residue with ethyl acetate, and wash the organic layer with water and brine.[4]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to afford the product.[4]

Note: For the synthesis of ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, ethylhydrazine would be used in place of hydrazine hydrate, and the starting materials would be selected to yield the desired substitution pattern.

Application in Drug Development: Precursor to HIF-1 Inhibitors

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is a key reactant in the synthesis of 1-ethylpyrazole-3-carboxamide compounds, which have been identified as novel and potent inhibitors of Hypoxia-Inducible Factor (HIF)-1.[5][6] HIF-1 is a transcription factor that plays a central role in the cellular response to hypoxia and is a high-value target in cancer therapy.

The HIF-1 Signaling Pathway

Under normal oxygen conditions (normoxia), the HIF-1α subunit is hydroxylated by prolyl hydroxylase domain enzymes (PHDs). This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. In hypoxic conditions, common in solid tumors, PHDs are inactive. This stabilizes HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and bind to Hypoxia Response Elements (HREs) in the promoters of target genes. This transcriptional activation promotes angiogenesis, metabolic reprogramming, and other processes that support tumor survival and growth.[3][4][7]

Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions.

Experimental Protocol: HIF-1 Reporter Gene Assay

The efficacy of potential HIF-1 inhibitors derived from ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate can be evaluated using a reporter gene assay. This assay measures the transcriptional activity of HIF-1.

Procedure:

-

Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, HepG2) that has been stably transfected with a plasmid containing a luciferase reporter gene under the control of a hypoxia-responsive element (HRE).

-

Compound Treatment: Seed the cells in a 96-well plate. After cell attachment, treat the cells with various concentrations of the test compound (e.g., KUSC-5037, a derivative of the title compound) for a specified period.[5][6]

-

Hypoxia Induction: Place the plate in a hypoxic chamber (e.g., 1% O₂) for 16-24 hours to induce HIF-1 activity. A parallel plate should be maintained under normoxic conditions (21% O₂) as a control.

-

Cell Lysis: After the incubation period, remove the medium and lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to cell viability (which can be assessed in a parallel assay, e.g., MTT or CellTiter-Glo). Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the hypoxia-induced luciferase activity. A potent derivative, KUSC-5037, was identified through this method with an IC₅₀ of 1.2 μM.[5][6]

Conclusion

Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate is a valuable heterocyclic intermediate with a clear and significant application in the development of novel anticancer therapeutics. Its role as a precursor to potent HIF-1 inhibitors underscores the importance of pyrazole scaffolds in modern drug discovery. The synthetic routes are well-established for this class of compounds, and robust biological assays are available to evaluate the efficacy of its derivatives. Further research into this and related pyrazole structures is warranted to explore their full therapeutic potential.

References

- 1. Role of HIF-1 in Cancer Progression: Novel Insights. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Defining the Role of Hypoxia-Inducible Factor 1 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and target identification of new hypoxia-inducible factor 1 (HIF-1) inhibitors containing 1-alkyl-1H-pyrazole-3-carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cusabio.com [cusabio.com]

The Rise of Aminopyrazole Carboxylates: A Technical Guide to a Versatile Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole carboxylate core has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has led to the discovery of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of novel aminopyrazole carboxylate derivatives, with a focus on their applications in oncology and beyond. This document is intended to serve as a comprehensive resource for researchers actively engaged in the design and development of next-generation therapeutics based on this promising heterocyclic motif.

Synthetic Strategies: Accessing the Aminopyrazole Carboxylate Core

The construction of the aminopyrazole carboxylate scaffold can be achieved through several reliable synthetic routes. A common and effective method involves the condensation of hydrazines with β-ketonitriles. This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization onto the nitrile group to furnish the desired 3-aminopyrazole derivative.

Another prevalent strategy is the reaction of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position. This approach offers a direct route to N-unsubstituted 3-aminopyrazoles. Furthermore, multicomponent reactions, such as the Ugi condensation, have been employed to generate functionalized α-acylamino amides, which can then be cyclized with hydrazine to yield 4-aminopyrazoles.[1] The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring.

General Experimental Protocol: Synthesis of 1H-Pyrazole-3-carboxamide Derivatives

The following protocol outlines a general procedure for the synthesis of 1H-pyrazole-3-carboxamide derivatives, which has been adapted from methodologies described in the literature for the synthesis of kinase inhibitors.[2]

Step 1: Synthesis of 4-Nitropyrazole-3-carboxylic Acid Derivatives. Coupling of a commercially available 4-nitropyrazole-3-carboxylic acid with a variety of primary or secondary amines is achieved using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (N,N-Dimethylformamide). The reaction is typically stirred at room temperature for several hours to overnight.

Step 2: Reduction of the Nitro Group. The nitro group of the resulting amide is reduced to an amine. A common method involves the use of a reducing agent such as iron powder in the presence of an acid like acetic acid or ammonium chloride in a solvent mixture such as ethanol/water. The reaction mixture is heated to reflux for several hours.

Step 3: Substitution Reaction. The resulting aminopyrazole derivative is then subjected to a substitution reaction with a suitable heterocyclic electrophile, for instance, a chloro-substituted heterocycle like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This reaction is often carried out in the presence of a palladium catalyst and a suitable ligand in a solvent like dioxane, under heating.

Step 4: Deprotection (if applicable). If a protecting group, such as a Boc (tert-butyloxycarbonyl) group, is present on one of the amine functionalities, it is removed in the final step. For a Boc group, this is typically achieved by treatment with an acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

Purification and Characterization: At each step, the product is purified using techniques such as column chromatography on silica gel. The structure and purity of the final compounds are confirmed by analytical techniques including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

Aminopyrazole carboxylate derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas. A significant focus has been on their potential as kinase inhibitors for the treatment of cancer.

Kinase Inhibition in Oncology

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The aminopyrazole core serves as an excellent hinge-binding motif, forming key hydrogen bond interactions with the kinase hinge region.[3] This has led to the development of potent inhibitors of several important cancer targets.

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: Potent covalent inhibitors of BTK based on an aminopyrazole carboxamide scaffold have been developed. These inhibitors have shown high selectivity for BTK over other kinases like EGFR, which is a significant advantage in reducing off-target side effects.[4]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: A library of aminopyrazole analogs has been synthesized and evaluated as CDK inhibitors. These compounds have shown promising activity against CDK2 and CDK5, which are involved in cell cycle regulation and are validated targets in cancer therapy.[3]

-

Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors: Novel 1H-pyrazole-3-carboxamide derivatives have been designed and synthesized as potent FLT3 inhibitors for the treatment of acute myeloid leukemia (AML).[2]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aminopyrazole-based inhibitors that covalently target a cysteine residue on the P-loop of FGFR have been developed. These inhibitors show excellent activity against both wild-type and gatekeeper mutant versions of FGFR2 and FGFR3.[5]

The following diagram illustrates a generalized workflow for the discovery of aminopyrazole-based kinase inhibitors.

Other Biological Activities

Beyond oncology, aminopyrazole carboxylates have shown promise in other areas:

-

Antifungal Activity: Novel pyrazole carboxylate derivatives containing a thiazole moiety have been synthesized and shown to have potent antifungal activity against various agricultural fungi.[6][7]

-

Antioxidant and Anti-inflammatory Activity: Certain 5-aminopyrazolyl acylhydrazones and amides have demonstrated significant antioxidant and anti-inflammatory properties.[8]

-

Antibacterial and Antimalarial Activity: The aminopyrazole scaffold has been explored for the development of antibacterial and antimalarial agents.[9]

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies have been crucial in optimizing the potency and selectivity of aminopyrazole carboxylate derivatives. Key modifications have been explored at various positions of the pyrazole ring and its substituents.

For instance, in the development of FLT3 inhibitors, it was found that the combination of a piperazine moiety in the hydrophilic pocket, a benzene ring as an aromatic linker, and a bulkier fused ring in the deep hydrophobic pocket significantly increased the inhibitory activity against CDK2/4 and FLT3.[2]

The following table summarizes the biological activities of selected aminopyrazole carboxylate derivatives against various targets.

| Compound ID | Target | IC50/EC50 | Cell Line | Reference |

| Compound 8t | FLT3 | 0.089 nM | - | [2] |

| CDK2 | 0.719 nM | - | [2] | |

| CDK4 | 0.770 nM | - | [2] | |

| MV4-11 | 1.22 nM | Acute Myeloid Leukemia | [2] | |

| Compound 9b | BTK | - | - | [4] |

| BTK C481S mutant | 68-fold less potent | - | [4] | |

| Analog 24 | CDK2/5 | Potent and Selective | Pancreatic Cancer | [3] |

| Compound 1 | FGFR3 (wild-type) | Sub-micromolar | BaF3 | [5] |

| FGFR3 V555M mutant | Sub-micromolar | BaF3 | [5] | |

| Compound Z21 | COX-2 | 0.22 µM | - | [10] |

| MCF-7 | 4.37 µM | Breast Cancer | [10] | |

| Compound 24 | Botrytis cinerea | 0.40 mg/L | - | [6] |

| Sclerotinia sclerotiorum | 3.54 mg/L | - | [6] | |

| Compound 15 | Valsa mali | 0.32 mg/L | - | [6] |

Signaling Pathways

The therapeutic effects of aminopyrazole carboxylate derivatives are often mediated through their modulation of specific signaling pathways. For example, as kinase inhibitors, they can block downstream signaling cascades that are critical for cancer cell proliferation and survival.

The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be inhibited by aminopyrazole derivatives.

Conclusion and Future Directions

The aminopyrazole carboxylate scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutic agents. The wealth of synthetic methodologies available allows for extensive chemical exploration, and the favorable drug-like properties of this core make it an attractive platform for further development. Future research in this area will likely focus on:

-

Improving Selectivity: Fine-tuning the substitution patterns to achieve even greater selectivity for specific kinase isoforms or other biological targets.

-

Overcoming Drug Resistance: Designing next-generation inhibitors that are active against clinically relevant resistance mutations.

-

Exploring New Therapeutic Areas: Expanding the application of aminopyrazole carboxylates to other diseases, including inflammatory disorders and infectious diseases.

-

Novel Drug Delivery Systems: Investigating advanced drug delivery strategies to enhance the pharmacokinetic and pharmacodynamic properties of these compounds.

The continued exploration of the chemical space around the aminopyrazole carboxylate core holds immense promise for the discovery of innovative medicines that can address unmet medical needs.

References

- 1. soc.chim.it [soc.chim.it]

- 2. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]

- 3. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel aminophosphonate derivatives containing pyrazole moiety as potential selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Pyrazole Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Fundamental Chemistry of Substituted Pyrazoles

Audience: Researchers, Scientists, and Drug Development Professionals

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[1][2][3] This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of biologically active compounds and approved drugs.[1][3][4][5] The pyrazole core's unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for molecular interactions make it a cornerstone of modern drug discovery.[4][6]

Unsubstituted pyrazole exists in three tautomeric forms, a characteristic that influences its reactivity and substitution patterns.[1][2] The pyrazole nucleus is found in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and various kinase inhibitors used in oncology like Ruxolitinib and Ibrutinib.[5] This guide provides a comprehensive overview of the fundamental chemistry of substituted pyrazoles, covering their synthesis, reactivity, and physicochemical properties relevant to researchers in drug development.

Synthesis of Substituted Pyrazoles

The construction of the pyrazole ring can be achieved through several robust and versatile synthetic strategies. The most common methods involve the condensation of a three-carbon component with a hydrazine derivative.

Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this is a cornerstone reaction for pyrazole synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[7][8][9][10][11] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[7][8][10]

A critical consideration when using unsymmetrical 1,3-dicarbonyls is regioselectivity, as the initial nucleophilic attack from the hydrazine can occur at either carbonyl group, potentially leading to a mixture of two regioisomeric products.[7][8] The outcome is often influenced by the steric and electronic properties of the substituents on both reactants and the reaction pH.[7]

Caption: General workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Knorr Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one [12]

-

Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[12]

-

Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[12]

-

Monitoring: After 1 hour, monitor the reaction's progress by performing a thin-layer chromatography (TLC) analysis using a mobile phase of 30% ethyl acetate/70% hexane.[12]

-

Work-up: If the starting ketoester is fully consumed, add water (10 mL) to the hot, stirring reaction mixture to induce precipitation.

-

Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while stirring.

-

Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Rinse the product with a small amount of cold water and allow it to air dry.[12]

Synthesis from α,β-Unsaturated Carbonyls

Another prevalent method involves the reaction of α,β-unsaturated aldehydes and ketones (e.g., chalcones) with hydrazine derivatives.[1][9] The reaction typically proceeds via a Michael addition of the hydrazine, followed by cyclization and oxidation or dehydration to yield the pyrazole or pyrazoline product.[13][14]

[3+2] Cycloaddition Reactions

Modern synthetic chemistry often employs [3+2] cycloaddition reactions to construct the pyrazole ring with high efficiency and control.[9]

-

From Nitrile Imines: Nitrile imines, typically generated in situ from hydrazonoyl halides, react readily with alkynes or alkenes to form pyrazoles or pyrazolines, respectively.[15]

-

From Diazo Compounds: The reaction of diazo compounds with alkenes is another powerful method for synthesizing pyrazoles.[9]

-

Oxidative Cycloaddition: Copper-promoted aerobic oxidative [3+2] cycloaddition of hydrazines and propiolates has been developed as a regioselective route to polysubstituted pyrazoles.[16]

Caption: Overview of primary pyrazole synthesis strategies.

Reactivity of the Pyrazole Ring

The pyrazole ring is aromatic and exhibits distinct reactivity patterns governed by the electron-donating "pyrrole-like" nitrogen (N1) and the electron-withdrawing "pyridine-like" nitrogen (N2).

Electrophilic Aromatic Substitution (SEAr)

Due to the combined electronic effects of the two nitrogen atoms, the C4 position of the pyrazole ring is electron-rich, making it the primary site for electrophilic attack.[17][18][19][20][21] In contrast, the C3 and C5 positions are electron-deficient.[17][20][21] Electrophilic substitution at C4 proceeds readily without disrupting the aromatic sextet in a highly unstable intermediate.[19]

Caption: Electrophilic substitution occurs at the electron-rich C4 position.

Table 1: Common Electrophilic Substitution Reactions of Pyrazole [18]

| Reaction | Reagents | Electrophile | Product |

|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | Pyrazole-4-sulfonic acid |

| Halogenation | Br₂ or NBS | Br⁺ | 4-Bromopyrazole |

| Vilsmeier-Haack | POCl₃ + DMF | Cl-CH=NMe₂⁺ | Pyrazole-4-carbaldehyde |

| Azo Coupling | Ar-N₂⁺Cl⁻, mild base | Ar-N₂⁺ | 4-Arylazopyrazole |

Nucleophilic Aromatic Substitution (SNAr)

The electron-rich nature of the pyrazole ring generally makes it unreactive towards nucleophiles.[22] However, nucleophilic aromatic substitution can occur if the ring is activated by strong electron-withdrawing groups (EWGs), such as a nitro or formyl group, typically at a conjugated position.[22] For example, 5-chloro-4-formylpyrazoles undergo nucleophilic displacement of the chlorine atom.[22]

N-Alkylation

The N-H proton of the pyrazole ring is acidic and can be removed by a base, allowing for alkylation at the nitrogen atom.[17] For unsymmetrical pyrazoles, N-alkylation can result in a mixture of two regioisomers.[23][24][25] The regioselectivity is often controlled by steric hindrance, with the alkyl group preferentially adding to the less sterically hindered nitrogen atom.[23][24] The choice of base and reaction conditions can also influence the isomeric ratio.[25]

Experimental Protocol: General N-Alkylation of 1H-Pyrazoles [26]

-

Reaction Setup: In a vial, place the 1H-pyrazole (1.0 mmol, 1.0 equiv), diisopropylethylamine (iPr₂NEt, 1.2 mmol, 1.2 equiv), the alkylating electrophile (e.g., alkyl halide, 1.05 mmol, 1.05 equiv), and dimethyl sulfoxide (DMSO, 4 mL).

-

Reaction: Stir the resulting mixture at 25 °C.

-

Monitoring: Monitor the reaction by ¹H NMR analysis until the starting pyrazole is consumed.

-

Work-up: Add ice water (10 mL) to the reaction mixture.

-

Extraction: Extract the aqueous mixture with ethyl acetate (2 x 5 mL).

-

Purification: Combine the organic layers, wash with brine (15 mL), dry over MgSO₄, and concentrate under reduced pressure to yield the crude N-alkylated pyrazole product.

Physicochemical and Spectroscopic Properties

A thorough characterization is essential to confirm the structure and purity of synthesized pyrazole derivatives. Spectroscopic analysis provides invaluable data for this purpose.

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Substituted Pyrazoles in CDCl₃ [27]

| Compound/Substituent | H-3 | H-4 | H-5 | Other Protons |

|---|---|---|---|---|

| 3,5-Dimethylpyrazole | 5.83 (s) | - | 5.83 (s) | 2.25 (s, 6H, 2xCH₃) |

| 1-Phenyl-3-methyl-5-aminopyrazole | - | 5.60 (s) | - | 7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂) |

| 4-Nitro-1-phenylpyrazole | 8.05 (s) | - | 8.50 (s) | 7.50-7.80 (m, 5H, Ar-H) |

| Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | - | 8.01 (s) | - | 7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, OCH₂CH₃) |

Note: Chemical shifts are dependent on the solvent and specific substituents.

Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Pyrazoles [27]

| Compound/Substituent | C-3 | C-4 | C-5 | Other Carbons |

|---|---|---|---|---|

| 3,5-Dimethylpyrazole | 148.0 | 105.5 | 148.0 | 13.5 (CH₃) |

| 1-Phenyl-3-methyl-5-aminopyrazole | 145.0 | 95.0 | 155.0 | 139.0, 129.0, 125.0, 121.0 (Ar-C), 12.0 (CH₃) |

| 4-Nitro-1-phenylpyrazole | 135.0 | 120.0 | 142.0 | 138.0, 129.5, 128.0, 120.0 (Ar-C) |

Table 4: Key FT-IR Absorption Frequencies (cm⁻¹) for Pyrazole Derivatives [27]

| Functional Group | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H stretch (unsubstituted at N1) | 3100 - 3500 | Broad band, indicating hydrogen bonding. |

| C-H stretch (aromatic) | 3000 - 3100 | Sharp, medium intensity. |

| C=N and C=C stretch (ring) | 1400 - 1600 | Multiple bands of variable intensity. |

| C=O stretch (e.g., in carboxylates) | 1700 - 1750 | Strong absorption. |

| N-O stretch (nitro group) | 1500-1560 & 1300-1360 | Asymmetric and symmetric stretching. |

Experimental Protocol: Spectroscopic Analysis[27]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh 5-10 mg of the pyrazole compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Analysis: Transfer the solution to a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 500 MHz spectrometer. For ¹³C NMR, a proton-decoupled sequence is standard.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, analyze the sample as a thin film or in solution.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, and identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

The Role of Pyrazoles in Drug Discovery and Development

The pyrazole scaffold is a key pharmacophore in a multitude of therapeutic agents, demonstrating a wide range of biological activities including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][28][29][30] Its metabolic stability and ability to serve as a bioisosteric replacement for other groups, such as amides or phenols, make it highly valuable in drug design.[23]

The mechanism of action for pyrazole-containing drugs is diverse; they can target multiple cancer cell signaling molecules, including various kinases (e.g., EGFR, BRAF V600E, Aurora-A) and chaperone proteins like Hsp90.[31][32]

Caption: The central role of pyrazoles in drug development.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 12. chemhelpasap.com [chemhelpasap.com]

- 13. dovepress.com [dovepress.com]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 17. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 18. scribd.com [scribd.com]

- 19. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 20. quora.com [quora.com]

- 21. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 22. tandfonline.com [tandfonline.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

- 29. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 30. tandfonline.com [tandfonline.com]

- 31. benthamdirect.com [benthamdirect.com]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate. These predictions are derived from the known data of the corresponding ethyl ester and general knowledge of the influence of methyl versus ethyl groups on spectroscopic signals.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group at the 1-position of the pyrazole ring, the methyl ester group, the amino group protons, and the pyrazole ring proton.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH3 (ethyl) | ~1.4 | Triplet | ~7.3 | 3H |

| CH2 (ethyl) | ~4.1 | Quartet | ~7.3 | 2H |

| OCH3 (ester) | ~3.8 | Singlet | - | 3H |

| NH2 | ~5.0 | Broad Singlet | - | 2H |

| C5-H (pyrazole) | ~7.8 | Singlet | - | 1H |

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on analogous structures.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C H3 (ethyl) | ~15 |

| C H2 (ethyl) | ~45 |

| OC H3 (ester) | ~51 |

| C3 | ~158 |

| C4 | ~98 |

| C5 | ~135 |

| C=O (ester) | ~165 |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the exact mass of the compound.

| Parameter | Predicted Value |

| Molecular Formula | C7H11N3O2 |

| Molecular Weight | 169.18 g/mol |

| Exact Mass | 169.0851 Da |

| Predicted M+ Peak (m/z) | 169 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm-1) | Description |

| N-H Stretch (amino) | 3400-3200 | Two bands, sharp to medium |

| C-H Stretch (aliphatic) | 3000-2850 | Medium to weak |

| C=O Stretch (ester) | 1720-1700 | Strong, sharp |

| N-H Bend (amino) | 1650-1580 | Medium |

| C=N Stretch (pyrazole ring) | 1580-1490 | Medium |

| C-O Stretch (ester) | 1300-1150 | Strong |

Experimental Protocols

The following protocols are representative and may require optimization for specific laboratory conditions.

Synthesis of this compound

A plausible synthetic route involves the cyclization of a suitable precursor. A general method for the synthesis of similar 4-aminopyrazole esters can be adapted.

Reaction Scheme: A potential synthesis could involve the reaction of ethyl 2-cyano-3-ethoxyacrylate with ethylhydrazine to form the pyrazole ring, followed by transesterification or starting with a methyl ester precursor.

General Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl (ethoxymethylene)cyanoacetate in ethanol.

-

Reagent Addition: Add ethylhydrazine dropwise to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the ethyl ester analog.

-

Transesterification (if necessary): To obtain the methyl ester, the purified ethyl ester can be subjected to transesterification by refluxing in methanol with a catalytic amount of acid or base.

A general workflow for the synthesis of the target compound.

Spectroscopic Analysis

A standard workflow for the structural elucidation of a synthesized organic compound is as follows.

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

-

IR: Prepare a thin film of the sample on a salt plate (for liquids) or as a KBr pellet (for solids).

-

MS: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

-

Data Acquisition:

-

Acquire 1H and 13C NMR spectra using a high-field NMR spectrometer.

-

Obtain the IR spectrum using an FTIR spectrometer.

-

Analyze the sample using a mass spectrometer, typically with electrospray ionization (ESI) for high-resolution mass data.

-

-

Data Interpretation:

-

Analyze the chemical shifts, integration, and coupling patterns in the NMR spectra to assign proton and carbon signals.

-

Identify characteristic absorption bands in the IR spectrum to confirm the presence of functional groups.

-

Determine the molecular weight and formula from the mass spectrum.

-

A typical workflow for spectroscopic analysis of an organic compound.

The Biological Significance of Pyrazole-3-Carboxylate Esters: A Technical Guide for Drug Discovery Professionals

Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their successful integration into a variety of therapeutic agents. Among these, pyrazole-3-carboxylate esters and their related amide and acid derivatives have emerged as a particularly promising class of compounds. Their versatile chemical nature allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. This technical guide provides an in-depth exploration of the biological significance of pyrazole-3-carboxylate esters, focusing on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols and visual representations of key signaling pathways are included to support researchers, scientists, and drug development professionals in this dynamic field.

Anticancer Activity

Pyrazole-3-carboxylate derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key kinases involved in cancer cell proliferation and survival, induction of apoptosis, and interaction with DNA.

Inhibition of Cyclin-Dependent Kinases (CDKs) and FMS-like Tyrosine Kinase 3 (FLT3)

Certain 1H-pyrazole-3-carboxamide derivatives have been identified as potent inhibitors of both CDKs and FLT3, crucial targets in acute myeloid leukemia (AML). For instance, compound 8t , a novel 1H-pyrazole-3-carboxamide derivative, demonstrated strong activity against FLT3 (IC50: 0.089 nM) and CDK2/4 (IC50: 0.719/0.770 nM), surpassing the efficacy of the known inhibitor FN-1501.[1] This dual inhibition is a promising strategy to overcome resistance and improve therapeutic outcomes in AML. The inhibitory action of these compounds on CDK2 disrupts the cell cycle, leading to arrest and preventing cancer cell proliferation.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a key target in lung cancer therapy. Pyrazole-thiadiazole hybrids have been developed as new EGFR inhibitors.[2] Compound 6g from a synthesized series showed potent inhibitory activity against the EGFR enzyme with an IC50 value of 0.024 ± 0.002 μM and exhibited significant cytotoxicity against the A549 lung cancer cell line (IC50 = 1.537 ± 0.097 μM).[2] This highlights the potential of pyrazole-based compounds in targeting EGFR-driven cancers.

DNA Interaction

Some pyrazole derivatives exert their anticancer effects by interacting directly with DNA. Novel 1H-pyrazole-3-carboxamide derivatives have been shown to bind to the minor groove of DNA.[3] One such compound, pym-5 , exhibited a high DNA-binding affinity (K(pym-5) = 1.06×105 M-1) and was capable of cleaving supercoiled plasmid pBR322 DNA.[3] This suggests that DNA can be a potential target for this class of pyrazole derivatives, leading to the inhibition of cancer cell proliferation through a mechanism distinct from kinase inhibition.

Quantitative Anticancer Activity Data

| Compound Class | Target/Mechanism | Cell Line | Activity (IC50) | Reference |

| 1H-pyrazole-3-carboxamides | CDK2/4, FLT3 | MV4-11 (AML) | 1.22 nM (for compound 8t) | [1] |

| Pyrazole-thiadiazole hybrids | EGFR | A549 (Lung) | 1.537 ± 0.097 μM (for compound 6g) | [2] |

| Coumarin pyrazole hybrids | Apoptosis Induction | A549 (Lung) | 13.5 µM (for compound P-03) | [4] |

| 1,2,3-triazole-pyrazole hybrids | Cytotoxicity | MCF7 (Breast) | 0.304 ± 0.006 µM (for compound 7a) | [5] |

| 1,2,3-triazole-pyrazole hybrids | Cytotoxicity | OVCAR3 (Ovarian) | 0.233 ± 0.001 µM (for compound 5b) | [5] |

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a selective COX-2 inhibitor. The anti-inflammatory effects of pyrazole-3-carboxylate esters are often evaluated using the carrageenan-induced paw edema model in rats.

A study on novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives found that compounds with dimethoxyphenyl substitutions, such as Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f) and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e) , exhibited significant anti-inflammatory activity.[6][7] These findings suggest that substitutions on the pyrazole scaffold can enhance anti-inflammatory effects. Molecular modeling studies have indicated that these compounds can interact with the cyclooxygenase-2 (COX-2) active site through hydrogen bonding and π-π interactions.[8]

Antimicrobial Activity

Pyrazole-3-carboxylate esters and their derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.

Antibacterial and Antifungal Activity

A series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives were synthesized and screened for their antibacterial and antifungal activities.[9] Many of these compounds showed inhibitory effects on both standard and clinical strains of Candida albicans.[9] Structure-activity relationship (SAR) studies revealed that the positions of electronegative atoms like fluorine and oxygen in the pyrazole substituents are crucial for their antifungal activity.[9]

In another study, a novel series of pyrazole derivatives were synthesized, and compound 3 was found to be highly active against the gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is more potent than the standard drug Ciprofloxacin (MIC: 0.5 μg/mL).[10] Compound 4 from the same series was highly active against the gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 μg/mL).[10]

Quantitative Antimicrobial Activity Data

| Compound Class | Organism | Activity (MIC) | Reference |

| Pyrazole derivative (Compound 3) | Escherichia coli | 0.25 µg/mL | [10] |

| Pyrazole derivative (Compound 4) | Streptococcus epidermidis | 0.25 µg/mL | [10] |

| Pyrazolylthiazole carboxylic acid (Compound 2h) | Gram-positive bacteria | 6.25 µg/mL | [11] |

| 1,2,3-triazole-pyrazole hybrid (Compound 7e) | Escherichia coli | 0.778 ± 0.009 µM | [5] |

| 1,2,3-triazole-pyrazole hybrid (Compound 7c) | Pseudomonas aeruginosa | 0.743 ± 0.005 µM | [5] |

| 1,2,3-triazole-pyrazole hybrid (Compound 7c) | Candida albicans | 0.743 ± 0.005 µM | [5] |

Enzyme Inhibition

Beyond their roles in anticancer and anti-inflammatory pathways, pyrazole derivatives have been investigated as inhibitors of various other enzymes.

Carbonic Anhydrase Inhibition

Pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes.[12] The Ki values of these compounds were in the micromolar to nanomolar range, indicating potent inhibition. Molecular docking studies suggested that the sulfonamide group interacts with the Zn2+ ion in the active site of the hCA enzymes, which is crucial for their inhibitory activity.[12]

Carboxylesterase 2 (CES2) Inhibition

A series of pyrazolones were synthesized and found to be inhibitors of carboxylesterase 2 (CES2), an important drug-metabolizing enzyme.[13] Compound 27 , 1-cyclohexyl-4-(4-methylbenzyl)-3-p-tolyl-1H-pyrazol-5(4H)-one, exhibited strong CES2 inhibition with an IC50 value of 0.13 μM.[13] This compound was found to be a non-competitive inhibitor and also demonstrated the ability to inhibit adipogenesis in mouse preadipocytes.[13]

Experimental Protocols

Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates

A general method for the synthesis of these compounds involves a two-step process:[6][7]

-

Formation of Substituted Ethyl-2,4-dioxo-4-phenylbutanoate Derivatives: Diethyl oxalate is reacted with a substituted acetophenone in the presence of sodium ethoxide to form the intermediate dioxo-ester.

-

Cyclization to Pyrazole: The intermediate dioxo-ester is then treated with hydrazine hydrate in glacial acetic acid to yield the final ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivative.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 103 cells/well) and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the pyrazole-3-carboxylate ester derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is used to evaluate the anti-inflammatory potential of compounds.

-

Animal Dosing: Rats are administered the test compound (e.g., pyrazole-3-carboxylate ester) or a reference drug (e.g., indomethacin) intraperitoneally or orally.

-

Induction of Edema: After a specific time (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Compound Dilution: A serial dilution of the pyrazole-3-carboxylate ester derivative is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Pyrazole-3-carboxylate esters and their derivatives represent a highly versatile and biologically significant class of compounds. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, coupled with their ability to inhibit specific enzymes, underscores their vast therapeutic potential. The continued exploration of this chemical scaffold, guided by detailed structure-activity relationship studies and a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of novel and more effective therapeutic agents for a wide range of diseases. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of drug discovery with these promising molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]

- 6. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 7. texaschildrens.org [texaschildrens.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Aminopyrazole Core Structures for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminopyrazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This core structure serves as a crucial building block for the design and synthesis of a wide array of therapeutic agents, most notably potent kinase inhibitors.[3] Its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites makes it an ideal framework for developing targeted therapies for cancer, inflammatory disorders, and other diseases. This guide provides a comprehensive overview of the 4-aminopyrazole core, including its synthesis, key derivatives, and its role in modulating critical signaling pathways.

Synthesis of the 4-Aminopyrazole Core

Several synthetic routes have been established for the preparation of the 4-aminopyrazole core and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies

Two common and effective strategies for synthesizing the 4-aminopyrazole scaffold are the Thorpe-Ziegler cyclization of dinitriles and the reduction of 4-nitropyrazoles.

1. Thorpe-Ziegler Cyclization: This intramolecular condensation of a dinitrile in the presence of a base is a powerful method for constructing the pyrazole ring with a 4-amino substituent. The reaction proceeds through the formation of a cyclic enaminonitrile, which then tautomerizes to the more stable 4-aminopyrazole.[4][5]

2. Reduction of 4-Nitropyrazoles: This approach involves the initial synthesis of a 4-nitropyrazole, which is then reduced to the corresponding 4-aminopyrazole. The nitration of pyrazoles typically occurs at the 4-position, and the subsequent reduction can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method.[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Amino-1,3-diaryl-1H-pyrazole-5-carbonitrile via Thorpe-Ziegler Cyclization [4]

This protocol outlines a general procedure for the synthesis of 4-aminopyrazole derivatives from 2-arylhydrazono-2-arylethane nitriles.

Step 1: Preparation of 2-Arylhydrazono-2-arylethane nitriles.

-

Benzylcyanide or a substituted benzylcyanide is condensed with triethyl orthoformate and a secondary amine (e.g., piperidine or morpholine) to yield a 2-aryl-2-aminoacrylonitrile.

-

This intermediate is then coupled with an appropriate aromatic diazonium salt to afford the 2-arylhydrazono-2-arylethane nitrile.

Step 2: Thorpe-Ziegler Cyclization.

-

A mixture of the 2-arylhydrazono-2-arylethane nitrile (0.01 mol) and an α-halo compound (e.g., chloroacetonitrile, 0.011 mol) is stirred in dimethylformamide (20 mL) with potassium carbonate (2.0 g) at 90 °C for 1 hour.

-

The reaction mixture is cooled and poured into water (60 mL).

-

The precipitated solid product, the 4-aminopyrazole derivative, is collected by filtration, washed with cold water, and recrystallized from ethanol.

Protocol 2: Two-Step Synthesis of 1-Alkyl-4-aminopyrazoles from 4-Nitropyrazole [6]

This protocol provides a practical route to N1-alkylated 4-aminopyrazoles.

Step 1: N-Alkylation of 4-Nitropyrazole via Mitsunobu Reaction.

-